5-(1,1-difluoroethyl)-2-methylaniline
Description
Overview of Fluoroalkyl Anilines in Contemporary Organic Chemistry
Fluoroalkyl anilines, a class of organic compounds featuring a fluorine-containing alkyl group attached to an aniline (B41778) backbone, have become fundamental building blocks in modern synthetic chemistry. googleapis.com Aniline derivatives, in general, are crucial intermediates for a wide range of industrial applications, from pharmaceuticals to advanced materials. The introduction of fluoroalkyl groups onto the aniline ring creates molecules with unique electronic and steric properties, enhancing their utility in the synthesis of complex, high-value target molecules. googleapis.com
The development of novel methods for the fluoroalkylation of anilines is an active area of research. Modern techniques, including visible-light photocatalyzed reactions, offer efficient and mild conditions for creating these valuable compounds. acs.org These methods avoid the use of harsh transition-metal catalysts and can proceed via mechanisms such as the formation of electron donor-acceptor (EDA) complexes between the aniline and a fluoroalkylating agent. leyan.com The ability to strategically install groups like the difluoroethyl moiety onto an aniline structure provides chemists with a powerful tool for molecular engineering.
The Unique Role of Fluorine in Modifying Chemical and Biological Properties
The incorporation of fluorine into organic molecules can have a profound impact on their chemical and biological properties. chemicalbook.combldpharm.com Fluorine is the most electronegative element, and its presence can drastically alter electron distribution within a molecule. This modification influences several key parameters: arctomsci.com
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing hydrogen with fluorine at a metabolically vulnerable site can block oxidation by metabolic enzymes, such as Cytochrome P450, thereby increasing the compound's stability and bioavailability in biological systems. bldpharm.comsigmaaldrich.com
Lipophilicity: Fluorine substitution can increase the lipophilicity (the ability to dissolve in fats and lipids) of a molecule, which can improve its ability to permeate cell membranes. bldpharm.combeilstein-journals.org The difluoromethyl group (CF2H), for instance, is noted for contributing to improved lipophilicity. mdpi.com
pKa Modification: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the amine in aniline. arctomsci.com This change can affect a molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and interaction with biological targets.
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in other non-covalent interactions, potentially enhancing the binding affinity of a molecule to its target protein or receptor. chemicalbook.comnetascientific.com
These effects are leveraged extensively in drug discovery and materials science to fine-tune the properties of lead compounds and create novel materials with desired characteristics. mdpi.com
Specific Research Context of 5-(1,1-Difluoroethyl)-2-methylaniline
While extensive academic literature dedicated specifically to this compound is not prominent, its research context can be understood by its classification as a difluoroalkyl-substituted aniline. The compound, identified by its CAS number 1780731-46-5, is available from commercial suppliers as a chemical intermediate. bldpharm.comarctomsci.comgoogle.com Its structure combines the features of a methylated aniline with a 1,1-difluoroethyl group, suggesting its intended use as a specialized building block.
The research interest in this molecule lies in its potential for incorporation into larger, more complex structures, particularly in the fields of medicinal chemistry and agrochemicals. The 2-methylaniline (o-toluidine) portion provides a common scaffold, while the 5-(1,1-difluoroethyl) substituent offers the unique property modifications associated with fluorine, as detailed previously. Researchers would acquire this compound not as an end-product, but as a starting material for multi-step syntheses to create novel proprietary molecules whose properties are modulated by the difluoroethyl group.
Scope and Objectives of Academic Investigations into the Compound
The primary objective of academic or industrial investigations involving this compound would be to utilize it as a synthetic precursor. The scope of such research would focus on exploring the impact of the 1,1-difluoroethyl group on the final molecule's performance.
Key Research Objectives would include:
Synthesis of Novel Derivatives: Using the amine functional group of the aniline to perform reactions such as amide bond formation, N-alkylation, or diazotization to build more complex molecular architectures.
Pharmacological Screening: Incorporating the compound into potential drug candidates and evaluating how the difluoroethyl group affects the molecule's efficacy, selectivity, and pharmacokinetic profile compared to non-fluorinated analogues.
Metabolic Studies: Investigating the metabolic fate of larger molecules containing the this compound core. Studies on similar motifs, like the α,α-difluoroethyl thioether, show that metabolism often occurs at adjacent atoms (e.g., sulfur), while the fluorinated group itself can remain intact, highlighting its role in blocking metabolism. beilstein-journals.org
Material Science Applications: Exploring its use in the synthesis of specialty polymers or other materials where the polarity and stability conferred by the difluoroethyl group could lead to desirable properties.
In essence, the academic investigation of this compound is driven by the broader goals of organofluorine chemistry: to create novel functional molecules and systematically study how fluorination can be used to solve challenges in medicine and materials science.
Data Tables
Table 1: Physicochemical Properties of Fluorine Relevant to Molecular Design
| Property | Value/Description | Significance in Chemical Design |
| Van der Waals Radius | 1.47 Å (vs. 1.20 Å for Hydrogen) | Minimal steric hindrance, allowing it to act as a bioisostere of a hydrogen atom. chemicalbook.com |
| Electronegativity | 3.98 (Pauling Scale) | Induces strong polarization of the C-F bond, affecting molecular dipole and pKa. chemicalbook.com |
| C-F Bond Energy | ~485 kJ/mol (vs. ~413 kJ/mol for C-H) | High bond strength confers metabolic and chemical stability. netascientific.com |
Table 2: Compound Information: this compound
| Identifier | Value |
| CAS Number | 1780731-46-5 |
| Molecular Formula | C₉H₁₁F₂N |
| Molecular Weight | 171.19 g/mol |
| SMILES Code | CC1=C(C=C(C=C1)C(C)(F)F)N |
| Predicted XlogP | 2.3 |
(Data sourced from PubChem and commercial supplier information) bldpharm.com
Structure
3D Structure
Properties
CAS No. |
1780731-46-5 |
|---|---|
Molecular Formula |
C9H11F2N |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-2-methylaniline |
InChI |
InChI=1S/C9H11F2N/c1-6-3-4-7(5-8(6)12)9(2,10)11/h3-5H,12H2,1-2H3 |
InChI Key |
PBZKASLVLMSUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(F)F)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Synthesis of 5 1,1 Difluoroethyl 2 Methylaniline
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ethz.ch For 5-(1,1-difluoroethyl)-2-methylaniline, the primary disconnection strategies involve cleaving the C-C bond between the aniline (B41778) ring and the difluoroethyl group, or forming the aniline functionality at a late stage.
A key disconnection approach identifies the difluoroethyl group and the substituted aniline as two primary synthons. A synthon is a conceptual fragment that may not exist in reality but represents a potential starting material with the correct reactive polarity. youtube.com In this case, we can envision a "CF2CH3" synthon and a "2-methyl-5-aminophenyl" synthon. The synthetic equivalent for the difluoroethyl synthon could be a nucleophilic or an electrophilic reagent, while the aniline synthon would be derived from a suitably functionalized benzene (B151609) ring.
Another strategic disconnection involves the C-N bond of the aniline, suggesting a late-stage amination of a pre-functionalized aromatic ring containing the 1,1-difluoroethyl group. This approach, however, might be less common due to the potential for functional group incompatibility during the amination step. The most logical and widely explored strategies focus on introducing the difluoroethyl group onto a pre-existing aniline derivative. acs.orgrsc.org
Precursor Chemistry and Starting Material Generation
The successful synthesis of this compound relies on the efficient preparation of its key precursors: a reactive 1,1-difluoroethyl synthon and a suitably substituted aniline.
Synthesis of 1,1-Difluoroethyl Synthons
The generation of reactive species capable of delivering the 1,1-difluoroethyl group is a critical aspect of the synthesis. Several classes of reagents have been developed for this purpose.
Ethyl Difluoroiodoacetate: This compound serves as a precursor to the difluoroacetyl radical, which can be further manipulated. It is often employed in photoinduced reactions where light facilitates the generation of the radical species. acs.orgnih.gov
S-(Difluoromethyl)sulfonium Salts: These salts are effective electrophilic difluoromethylating agents. While not directly providing a difluoroethyl group, they are part of the broader family of fluorinated synthons and highlight the strategies used to introduce fluorinated methyl groups, which can sometimes be extended or modified.
1,1-Difluoroethylsilanes: These can be synthesized from 1,1-difluoroethyl phenyl sulfone and chlorosilanes and act as effective 1,1-difluoroethylating reagents for carbonyl compounds. researchgate.net
The choice of synthon depends on the specific reaction conditions and the desired mode of reactivity (nucleophilic, electrophilic, or radical).
Synthesis of Substituted Anilines
The aniline core, 2-methylaniline, and its derivatives are generally accessible through well-established industrial processes. A common route involves the nitration of toluene (B28343) to form a mixture of nitrotoluene isomers, followed by separation and reduction of the desired isomer to the corresponding aniline. For instance, 5-chloro-2-methylaniline (B43014) can be synthesized by the reduction of 4-chloro-2-nitrotoluene. google.com The synthesis of other substituted anilines, such as 5-fluoro-2-methylaniline, has also been reported through methods like the reduction of the corresponding nitroaromatic compound. chemicalbook.com The availability of a diverse range of substituted anilines allows for the synthesis of a variety of functionalized final products. researchgate.netmdpi.com
Direct Synthetic Routes to this compound
Direct methods for installing the 1,1-difluoroethyl group onto the aniline ring are highly sought after for their efficiency. Photoinduced and radical-mediated strategies have emerged as powerful tools for this transformation.
Photoinduced Difluoroalkylation of Anilines
Visible-light-induced methods offer a mild and efficient way to achieve C-H difluoroalkylation of anilines. rsc.orgrsc.org These reactions often proceed through the formation of an electron-donor-acceptor (EDA) complex between the aniline and a difluoroalkylating agent, such as a difluoroalkyl bromide or iodide. acs.orgrsc.org Upon photoirradiation, this complex can undergo a single electron transfer (SET) to generate a difluoroalkyl radical and an aniline radical cation. acs.orgnih.gov The difluoroalkyl radical then adds to the electron-rich aniline ring, typically at the para position, followed by rearomatization to yield the desired product. acs.org
One approach utilizes an organic photocatalyst like Eosin Y under visible light. acs.orgnih.gov This method has been shown to be effective for electronically rich anilines. nih.gov Another strategy involves the direct photoexcitation of the EDA complex formed between the aniline and ethyl difluoroiodoacetate, eliminating the need for an external photocatalyst. acs.org
Table 1: Key Features of Photoinduced Difluoroalkylation
| Feature | Description |
| Reaction Type | Photoinduced C-H Functionalization |
| Key Intermediates | Electron-Donor-Acceptor (EDA) Complex, Difluoroalkyl Radical, Aniline Radical Cation |
| Typical Reagents | Anilines, Ethyl Difluoroiodoacetate, Difluoroalkyl Bromides |
| Catalysts | Organic Dyes (e.g., Eosin Y) or Catalyst-Free (direct EDA excitation) |
| Conditions | Visible Light Irradiation, Mild Temperatures |
| Selectivity | Often para-selective for aniline derivatives |
Radical-Mediated Difluoroethylation Strategies
Radical-mediated pathways are central to many difluoroethylation reactions. researchgate.net The generation of the crucial difluoroethyl radical can be achieved through various methods, including the photolysis of suitable precursors as described above. Once formed, this radical exhibits electrophilic character and readily attacks the electron-rich aniline ring.
The mechanism generally involves the following steps:
Initiation: Generation of the difluoroethyl radical from a precursor like ethyl difluoroiodoacetate via photoinduced single electron transfer. acs.org
Propagation: Addition of the difluoroethyl radical to the aniline derivative. This is often a regioselective process, favoring addition at the position para to the amino group due to steric and electronic effects. The resulting radical intermediate is then oxidized.
Termination: The reaction is terminated through various radical combination or disproportionation pathways.
These radical strategies are advantageous due to their operational simplicity and the use of readily available starting materials.
Electrophilic Aromatic Substitution Approaches with Fluorinated Reagents
Directly installing a 1,1-difluoroethyl group onto an aromatic ring via classical electrophilic aromatic substitution (EAS) is challenging due to the nature of available fluorinated reagents. However, modern methods that proceed through radical intermediates under photocatalytic conditions can achieve a similar net transformation. One such approach involves the photoinduced difluoroalkylation of anilines. acs.orgnih.gov
A plausible pathway could utilize a substituted aniline and a difluoroalkyl radical precursor, such as ethyl difluoroiodoacetate, in the presence of a photocatalyst. For instance, a reaction could be designed using an appropriate aniline derivative, a photocatalyst like Eosin Y, and a fluorinated reagent under visible light irradiation. acs.org The mechanism typically involves a single-electron transfer (SET) from the excited photocatalyst to the fluorinated reagent, generating a difluoroalkyl radical. nih.gov This radical then adds to the aniline ring, followed by rearomatization to yield the difluoroalkylated product. acs.org
A significant challenge in applying this to 2-methylaniline is regioselectivity. The amino (-NH₂) and methyl (-CH₃) groups are both ortho-, para-directing activators, meaning they would direct an incoming electrophile or radical to positions 4 and 6. To achieve substitution at the 5-position (meta to the amino group), a different starting material or a more complex, multi-step strategy involving blocking groups would be necessary.
A representative photoinduced difluoroalkylation reaction is shown below:
Table 1: Representative Conditions for Photoinduced Difluoroalkylation of Anilines| Component | Role | Example Substance | Reference |
|---|---|---|---|
| Substrate | Aniline Derivative | N,N-dimethylaniline | acs.org |
| Fluorinating Agent | Radical Precursor | Ethyl difluoroiodoacetate (ICF₂COOEt) | acs.orgnih.gov |
| Photocatalyst | Light-Absorbing Sensitizer | Eosin Y | acs.orgnih.gov |
| Base | Rearomatization | K₂CO₃ or Na₂CO₃ | acs.org |
| Solvent | Reaction Medium | DMF or DMSO | acs.org |
This method is notable for its mild conditions and avoidance of harsh metal catalysts, aligning with principles of sustainable chemistry. nih.gov
Transition Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed amination)
Transition metal-catalyzed cross-coupling reactions provide a powerful and regiocontrolled route to substituted anilines. A viable strategy for synthesizing this compound is through a palladium-catalyzed amination (Buchwald-Hartwig amination) of a pre-functionalized aryl halide.
This would involve the synthesis of a precursor like 1-halo-5-(1,1-difluoroethyl)-2-methylbenzene, where the halogen is typically bromine or iodine. This intermediate would then be coupled with an ammonia (B1221849) surrogate, such as ammonium (B1175870) sulfate (B86663) or benzophenone (B1666685) imine, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. chemicalbook.com
A hypothetical reaction scheme is as follows:
Precursor Synthesis: Introduction of the 1,1-difluoroethyl group onto a 3-bromo-6-methylaryl precursor.
Pd-Catalyzed Amination: Coupling of the resulting aryl bromide with an amine source.
Table 2: General Conditions for Pd-Catalyzed Amination of Aryl Halides
| Component | Role | Example Substance | Reference |
|---|---|---|---|
| Aryl Halide | Electrophile | Aryl bromide (0.60 mmol) | chemicalbook.com |
| Amine Source | Nucleophile | Ammonium sulfate (0.90 mmol) | chemicalbook.com |
| Catalyst | Active Metal Center | Pd(P(o-tol)₃)₂ (0.5 mol%) | chemicalbook.com |
| Ligand | Stabilizer/Activator | CyPF-tBu (0.5 mol%) | chemicalbook.com |
| Base | Deprotonation | Sodium tert-butoxide (2.7 mmol) | chemicalbook.com |
| Solvent | Reaction Medium | Anhydrous dioxane (6 mL) | chemicalbook.com |
This approach offers excellent control over the position of the amino group, circumventing the regioselectivity issues inherent in electrophilic substitution of 2-methylaniline. The choice of ligand is critical for reaction efficiency, especially with sterically hindered substrates or less reactive aryl chlorides. chemicalbook.com
Reductive Amination Pathways (e.g., involving difluoroacetic acid derivatives)
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. To form the target molecule, a hypothetical pathway could start from a ketone precursor, such as 1-(4-amino-3-methylphenyl)ethanone. This ketone could potentially be converted to its 1,1-difluoroethyl analogue, followed by a final reduction or manipulation of other functional groups.
More advanced reductive amination protocols utilize highly efficient and chemoselective reducing agents. Recent developments include the use of amine-borane complexes modified with trifluoroacetic acid, known as TFAB-amine complexes. purdue.edupurdue.edu These reagents are particularly effective for challenging substrates, such as deactivated anilines or sterically hindered ketones. purdue.edu
A potential, albeit complex, synthetic route could involve:
Synthesis of a ketone like 1-(3-methyl-4-nitrophenyl)ethanone.
Fluorination of the acetyl group to a 1,1-difluoroethyl group.
Reduction of the nitro group to an amine.
A more direct, one-pot reductive amination would be challenging for this specific target but is a powerful general method. For example, the reductive amination of aldehydes with aniline derivatives has been successfully performed using flow chemistry (H-cube reactor) with a Pd/C catalyst, which avoids acid-sensitive protecting groups and allows for in-situ imine formation and reduction. bohrium.com
Table 3: Comparison of Reductive Amination Reagents
| Reagent/System | Key Features | Substrate Scope | Reference |
|---|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | Mild, commercially available. | Wide range of aldehydes and ketones. | researchgate.net |
| Amine-Boranes (e.g., Ammonia-borane) | Air-stable, atom-economical, can be solvent-free. | Aldehydes and ketones with various amines. | purdue.edu |
| TFAB-NEt₃ | Highly chemoselective, mild conditions. | Effective for challenging substrates (e.g., aryl ketones, deactivated anilines). | purdue.edu |
Green Chemistry Principles in Synthetic Design
Incorporating green chemistry principles into the synthesis of fine chemicals is essential for developing sustainable and environmentally responsible manufacturing processes.
Solvent-Free and Atom-Economical Approaches
The ideal chemical synthesis is both atom-economical, maximizing the incorporation of atoms from reactants into the final product, and minimizes waste, such as solvents.
Atom Economy: Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents. For example, a catalytic reductive amination or a cross-coupling reaction generates less inorganic waste compared to a classical multi-step synthesis involving protecting groups and stoichiometric activators. nih.govnih.gov
Solvent-Free Reactions: Certain reactions can be performed under neat or solvent-free conditions. A notable example is the reductive amination using ammonia-borane with a Lewis acid promoter, which can proceed without a solvent, significantly reducing the process mass intensity. purdue.edu The use of green solvents, such as 2-Me-THF, is also a viable strategy to improve the environmental profile of a synthesis. uni-bayreuth.de
Catalytic Methodologies
The use of catalysts is a fundamental pillar of green chemistry, enabling reactions to proceed under milder conditions with higher efficiency and selectivity, thereby reducing energy consumption and waste.
Photocatalysis: Visible-light photocatalysis for C-F bond formation represents a green approach as it uses light as a traceless reagent and often operates at ambient temperature, avoiding the need for high-energy thermal processes. acs.orgnih.gov
Transition Metal Catalysis: Palladium-catalyzed reactions, while using a precious metal, are employed in very low concentrations (mol % level). Their high turnover numbers and functional group tolerance make them indispensable for complex molecule synthesis, and significant research is focused on catalyst recycling and replacement with more earth-abundant metals like nickel or copper. chemicalbook.comumich.edu
Biocatalysis and Organocatalysis: While not detailed in the specific context of this molecule, the broader fields of biocatalysis and organocatalysis offer powerful, metal-free alternatives for many transformations, further enhancing the green credentials of a synthetic route.
By prioritizing catalytic methods, minimizing the use of hazardous solvents, and designing atom-economical pathways, the synthesis of this compound can be designed to be both efficient and sustainable.
Process Optimization and Scalability Studies
The transition from a laboratory-scale synthesis to a large-scale, industrially viable process necessitates a thorough investigation into reaction parameters to maximize yield, minimize costs, and ensure operational safety and reproducibility. For the synthesis of this compound, these studies would logically focus on key steps such as the introduction of the 1,1-difluoroethyl group onto the aniline scaffold. Drawing parallels from established difluoroalkylation methodologies, a systematic approach to optimization is crucial. nih.govacs.orgnih.gov
Catalyst and Reagent Screening
A primary step in optimizing the synthesis involves the screening of various catalysts and reagents. For instance, in transition-metal-catalyzed C-H difluoroalkylation, different metal catalysts and ligands can profoundly impact reaction efficiency. rsc.orgnih.gov Similarly, in photocatalytic methods, the choice of an appropriate photocatalyst is paramount. nih.govacs.org
An initial screening might evaluate various palladium or ruthenium catalysts for a cross-coupling approach, or different organic dyes like Eosin Y in a photoredox-catalyzed reaction. acs.org The selection of the difluoroalkylating agent is also critical, with reagents like ethyl difluoroiodoacetate being a potential candidate. nih.govacs.org
Table 1: Illustrative Catalyst Screening for a Hypothetical Difluoroalkylation Step
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 45 |
| 2 | RuCl₂(p-cymene)₂ (2) | P(o-tol)₃ (4) | Dioxane | 120 | 60 |
| 3 | Eosin Y (1) | - | DMSO | Room Temp (Blue LED) | 75 |
| 4 | None (EDA Complex) | - | DMSO | Room Temp (427 nm LED) | 82 |
This table is a hypothetical representation of an initial catalyst screening study.
The data suggests that a photocatalytic approach, particularly one leveraging an electron donor-acceptor (EDA) complex between the aniline substrate and the difluoroalkylating agent, could be highly effective, potentially obviating the need for a costly transition-metal catalyst. nih.govnih.gov
Optimization of Reaction Parameters
Once a promising catalytic system is identified, further optimization of reaction parameters is performed. This includes a detailed study of solvent, temperature, reaction time, and the stoichiometry of reagents. For instance, in a silver-promoted desulfurization-fluorination approach to related compounds, reaction time was found to be a critical parameter, with longer times leading to product decomposition. acs.org
A design of experiments (DoE) approach can be systematically employed to explore the interplay between these variables and identify the optimal reaction conditions to maximize the yield of this compound.
Table 2: Example of Reaction Parameter Optimization
| Entry | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | Na₂CO₃ (1.5) | DMSO | 16 | 82 |
| 2 | K₂CO₃ (1.5) | DMSO | 16 | 78 |
| 3 | Na₂CO₃ (2.0) | DMSO | 16 | 85 |
| 4 | Na₂CO₃ (1.5) | DMF | 16 | 65 |
| 5 | Na₂CO₃ (1.5) | DMSO | 24 | 80 |
This table illustrates a hypothetical optimization study based on findings for similar reactions. nih.govacs.org
These studies would likely reveal the ideal combination of a suitable base, solvent, and reaction duration to achieve the highest possible yield before embarking on scale-up.
Scalability and Gram-Scale Synthesis
A crucial aspect of process development is demonstrating the scalability of the optimized protocol. A reaction that performs well on a milligram scale may face challenges such as mixing, heat transfer, and purification at a larger scale. Therefore, performing the synthesis on a gram-scale or larger is a vital proof-of-concept. acs.orgresearchgate.net
For the synthesis of this compound, scaling up a photocatalytic reaction would require careful consideration of the light source and reactor geometry to ensure even irradiation of the reaction mixture. nih.gov A successful gram-scale synthesis not only demonstrates the robustness of the method but also provides sufficient material for further studies and downstream applications. For example, a previously reported difluoroalkylation via an EDA complex was successfully scaled to the 1.0 mmol level, yielding a high purity product. acs.org This showcases the potential for scaling up such methodologies.
Advanced Spectroscopic and Structural Elucidation Methodologies for 5 1,1 Difluoroethyl 2 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the cornerstone for determining the structure of 5-(1,1-difluoroethyl)-2-methylaniline in solution. A combination of one-dimensional and two-dimensional experiments allows for a complete assignment of all proton and carbon signals and establishes the connectivity between atoms.
High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework of the molecule's structure. The chemical shifts, multiplicities, and coupling constants of each signal are indicative of the electronic environment and neighboring atoms.
In the ¹H NMR spectrum, the aromatic region is expected to display three distinct signals corresponding to the protons at positions 3, 4, and 6. The proton at C-6 would likely appear as a doublet, coupled to the proton at C-4. The proton at C-3 would be a singlet or a narrow doublet due to a small four-bond coupling to H-4. The proton at C-4 would appear as a doublet of doublets, showing coupling to both H-3 and H-6. The methyl group attached to the ring at C-2 is expected to be a sharp singlet, while the methyl of the difluoroethyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms. The amine (NH₂) protons typically present as a broad singlet.
The ¹³C NMR spectrum provides information on all nine carbon atoms in the molecule. The carbon of the difluoroethyl group (C-α) would be identifiable by its characteristic triplet splitting pattern due to the one-bond coupling with the two fluorine atoms. The aromatic carbons would show distinct chemical shifts influenced by the electron-donating amino and methyl groups and the electron-withdrawing difluoroethyl group. Carbons C-5 and C-1, directly attached to the fluoroalkyl and amino groups respectively, would show significant shifts.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H3 | ~6.8-7.0 | d | 4JH-H ≈ 2-3 |
| Ar-H4 | ~7.0-7.2 | dd | 3JH-H ≈ 8-9, 4JH-H ≈ 2-3 |
| Ar-H6 | ~6.6-6.8 | d | 3JH-H ≈ 8-9 |
| -CH₃ (on C-2) | ~2.1-2.3 | s | - |
| -C(F₂)CH₃ | ~1.9-2.1 | t | 3JH-F ≈ 18-20 |
| -NH₂ | ~3.5-4.5 | br s | - |
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C-1 | ~144-146 | s | - |
| C-2 | ~118-120 | s | - |
| C-3 | ~130-132 | t | 4JC-F ≈ 3-5 |
| C-4 | ~115-117 | t | 3JC-F ≈ 4-6 |
| C-5 | ~135-138 | t | 2JC-F ≈ 25-30 |
| C-6 | ~116-118 | s | - |
| -C(F₂)CH₃ | ~122-125 | t | 1JC-F ≈ 240-250 |
| -C(F₂)CH₃ | ~22-24 | q | 2JC-F ≈ 28-32 |
| -CH₃ (on C-2) | ~16-18 | s | - |
¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range. huji.ac.ilnih.gov For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. This signal would be split into a quartet by the three equivalent protons of the adjacent methyl group (³JF-H coupling). huji.ac.il The chemical shift of this signal provides direct information about the electronic environment of the difluoroethyl group.
Predicted ¹⁹F NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CF₂CH₃ | -90 to -110 | q | 3JF-H ≈ 18-20 |
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. science.govuvic.ca
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key COSY correlation would be observed between the aromatic protons H-4 and H-6, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹JC-H). bas.bg It allows for the unambiguous assignment of carbon signals by linking them to the already assigned proton signals. For example, the aromatic proton at ~6.7 ppm would correlate to the carbon at ~117 ppm, identifying it as C-6.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the carbon skeleton by showing correlations between protons and carbons over two or three bonds (²JC-H, ³JC-H). bas.bg Key HMBC correlations would include the signal from the C-2 methyl protons to carbons C-1, C-2, and C-3, and correlations from the difluoroethyl's methyl protons to C-5 and the quaternary carbon of the ethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. A NOESY spectrum could confirm the substitution pattern by showing a correlation between the C-2 methyl protons and the aromatic proton at C-3, indicating they are on adjacent positions of the aromatic ring. bas.bg
Expected Key 2D NMR Correlations for this compound
| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Significance |
|---|---|---|---|
| COSY | H-4 | H-6 | Confirms ortho relationship of aromatic protons. |
| HSQC | -C(F₂)CH₃ | -C(F₂)CH₃ | Assigns the carbon of the ethyl's methyl group. |
| HSQC | Ar-H3 | Ar-C3 | Assigns aromatic carbon C-3. |
| HMBC | -CH₃ (on C-2) | C-1, C-3 | Confirms position of the methyl group at C-2. |
| HMBC | -C(F₂)CH₃ | C-5, -C(F₂)CH₃ | Confirms attachment of the difluoroethyl group at C-5. |
| NOESY | -CH₃ (on C-2) | Ar-H3 | Confirms spatial proximity and substitution pattern. |
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a newly synthesized compound. rsc.org It measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), allowing for the calculation of a unique elemental composition. For this compound (C₉H₁₁F₂N), HRMS would be used to measure the exact mass of the molecular ion ([M]⁺•) or, more commonly, the protonated molecule ([M+H]⁺). This experimental value is then compared to the theoretical calculated mass. A close match provides strong evidence for the proposed molecular formula.
Theoretical Exact Mass for this compound
| Ion | Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺• | C₉H₁₁F₂N | 171.0860 |
| [M+H]⁺ | C₉H₁₂F₂N⁺ | 172.0938 |
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its different parts.
For protonated this compound, several fragmentation pathways can be predicted. A common fragmentation for ethyl-substituted aromatics is the loss of a methyl radical (•CH₃), leading to a stable benzylic cation. Another expected pathway involves the loss of hydrogen fluoride (B91410) (HF), a common fragmentation for fluorinated compounds. Cleavage of the C-C bond in the side chain or fragmentation of the aromatic ring can also occur, providing further structural evidence. researchgate.net
Predicted MS/MS Fragmentation for [C₉H₁₂F₂N]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Formula |
|---|---|---|---|
| 172.09 | 157.07 | •CH₃ | [C₈H₉F₂N]⁺ |
| 172.09 | 152.09 | HF | [C₉H₁₁FN]⁺ |
| 172.09 | 106.07 | C₂H₃F₂ | [C₇H₈N]⁺ |
| 157.07 | 137.06 | HF | [C₈H₈FN]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on data from structurally related compounds and theoretical calculations. nih.govresearchgate.net The introduction of a substituent group to the aniline (B41778) core can cause variations in the charge distribution, which in turn affects the structural, electronic, and vibrational parameters of the molecule. nih.gov
Key Vibrational Modes:
The IR and Raman spectra of this compound would be characterized by several key vibrational regions:
N-H Vibrations: The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. uva.es For primary aromatic amines like aniline, two distinct bands are often observed. uva.es The N-H bending (scissoring) mode is expected to appear around 1620 cm⁻¹. researchgate.net
C-H Vibrations: Aromatic C-H stretching vibrations are generally found between 3000 and 3100 cm⁻¹. The methyl group (-CH₃) will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range and bending vibrations around 1375 and 1450 cm⁻¹.
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region. The pattern of these bands can provide information about the substitution pattern on the ring.
C-F Vibrations: The difluoroethyl group (-CHF₂-CH₃) will have strong, characteristic C-F stretching absorptions, typically in the 1000-1200 cm⁻¹ region. These bands are often intense in the IR spectrum.
C-N Vibrations: The C-N stretching vibration for aromatic amines is usually found in the 1250-1360 cm⁻¹ range. nist.gov
Theoretical studies using methods like Density Functional Theory (DFT) can provide calculated vibrational frequencies that, when scaled, show good agreement with experimental data for similar aniline derivatives. nih.gov Such calculations for this compound would be invaluable in assigning the experimental spectra.
Interactive Data Table: Predicted IR and Raman Active Vibrational Modes
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |
| N-H Asymmetric Stretch | 3450 - 3500 | Medium | Weak | |
| N-H Symmetric Stretch | 3350 - 3400 | Medium | Weak | |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong | |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium | From methyl and ethyl groups. |
| N-H Scissoring | 1600 - 1630 | Strong | Weak | |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong | Multiple bands expected. |
| C-H Bending | 1360 - 1480 | Medium | Medium | |
| C-N Stretch | 1250 - 1360 | Strong | Medium | |
| C-F Stretch | 1000 - 1200 | Very Strong | Weak | Characteristic of the difluoroethyl group. |
X-ray Crystallography Methodologies for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and for applications such as drug design. nih.gov
For this compound, obtaining a single crystal of suitable quality is a prerequisite for X-ray diffraction analysis. The general methodology involves:
Crystallization: The compound would be dissolved in an appropriate solvent or a mixture of solvents, and crystals would be grown through slow evaporation, cooling, or vapor diffusion techniques. The synthesis of related aniline derivatives has been reported, and similar crystallization methods could be applicable. nih.gov
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
While a specific crystal structure for this compound is not publicly available, studies on other substituted anilines provide insights into the expected structural features. nih.govnih.gov For instance, the planarity of the aniline ring and the orientation of the substituent groups would be of significant interest. Intermolecular interactions, such as hydrogen bonding involving the amino group and potentially the fluorine atoms, would play a crucial role in the crystal packing.
Chiral Analysis Methodologies (if stereoisomers are formed)
The presence of a stereocenter in a molecule leads to the existence of stereoisomers, which can have different biological activities. The 1,1-difluoroethyl group itself does not introduce a chiral center at the carbon to which the fluorine atoms are attached. However, the potential for atropisomerism exists in substituted anilines, where restricted rotation around a single bond can lead to non-superimposable mirror images.
For this compound, the presence of substituents ortho to the amino group and the difluoroethyl group could potentially hinder free rotation around the C-N bond or the C-C bond connecting the ethyl group to the ring, although this is less common for smaller substituents.
Should stereoisomers of this compound exist, their separation and analysis would be critical. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for this purpose.
Methodologies for Chiral Separation:
Chiral HPLC: A solution containing the potential enantiomers would be injected into an HPLC system equipped with a chiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of various compounds, including atropisomers of N-aryl imidazoline-2-thione derivatives. nih.gov
Supercritical Fluid Chromatography (SFC): Chiral SFC is another powerful technique for the separation of stereoisomers and can sometimes offer advantages in terms of speed and efficiency over HPLC. uva.es
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: The use of chiral lanthanide shift reagents in NMR spectroscopy can be employed to distinguish between enantiomers by inducing chemical shift differences in their respective spectra.
The optimization of the separation method would involve screening different chiral columns and mobile phase compositions to achieve baseline resolution of the enantiomeric peaks. nih.govnih.gov
Reactivity and Derivatization Chemistry of 5 1,1 Difluoroethyl 2 Methylaniline
Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule, consisting of a primary amino group attached to a substituted phenyl ring, is the primary site of many chemical reactions. The electron-donating nature of the amino group activates the aromatic ring towards electrophilic attack and provides a nucleophilic center for various substitutions and cyclizations.
Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring
The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating character of the amino group. The directing effect of the substituents on the ring—the ortho,para-directing amino group and the ortho,para-directing methyl group—synergistically influences the position of incoming electrophiles. The 1,1-difluoroethyl group, being electron-withdrawing, is expected to be a meta-director.
Given the positions of the existing groups, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating amino group, which are positions 4 and 6. Position 2 is already occupied by the methyl group. The directing effects are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | 1 | Electron-donating | Ortho, Para |
| -CH₃ | 2 | Electron-donating | Ortho, Para |
| -CF₂CH₃ | 5 | Electron-withdrawing | Meta |
Considering these influences, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are predicted to yield predominantly the 4- and 6-substituted products. The electron-withdrawing nature of the difluoroethyl group at position 5 may slightly deactivate the ring compared to a simple toluidine, but the overwhelming influence of the amino group ensures high reactivity at the activated positions.
Reactions Involving the Primary Amino Group (e.g., acylation, alkylation, arylation)
The primary amino group of 5-(1,1-difluoroethyl)-2-methylaniline is a key functional handle for derivatization.
Acylation: The nucleophilic nitrogen atom readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For example, reaction with acetyl chloride in the presence of a base would yield N-(5-(1,1-difluoroethyl)-2-methylphenyl)acetamide. This reaction is typically high-yielding and serves to protect the amino group or to introduce new functional moieties.
Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for mono-alkylation.
Arylation: The amino group can undergo N-arylation through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a diarylamine by coupling the aniline with an aryl halide or triflate in the presence of a palladium or copper catalyst and a base. For instance, reacting this compound with an aryl bromide under appropriate catalytic conditions would furnish the corresponding N-aryl derivative. Direct C-arylation of anilines via benzyne (B1209423) intermediates has also been reported, which could potentially lead to arylation at the ortho position of the amino group. nih.gov
Cyclization Reactions for Heterocyclic Synthesis
The aniline moiety is a valuable precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The presence of the primary amine and the adjacent reactive positions on the aromatic ring allows for the construction of fused ring systems.
One prominent example is the synthesis of quinoxalin-2-ones. The reaction of an o-phenylenediamine (B120857) with a suitable 1,2-dicarbonyl compound is a common route to quinoxalines. While this compound is not a diamine itself, it can be a precursor to such structures. More directly, related aniline derivatives can be used to synthesize other heterocycles. For instance, the synthesis of 3-difluoromethyl-quinoxalin-2-ones has been achieved through a visible-light-driven difluoromethylation of quinoxalin-2-ones, which themselves can be prepared from aniline precursors. mdpi.com A general example involves the reaction of a substituted aniline with a 2-chloroacetyl isocyanate to form a urea (B33335) derivative, which can then be cyclized. mdpi.com
Reactivity of the 1,1-Difluoroethyl Moiety
The 1,1-difluoroethyl group imparts unique chemical properties to the molecule, influencing its reactivity and electronic characteristics.
Transformations at the Fluorinated Carbon Center
The carbon atom bearing the two fluorine atoms is generally robust and not prone to simple nucleophilic substitution due to the strength of the C-F bonds. However, the presence of the fluorine atoms does influence the reactivity of the adjacent methyl group and the benzylic position.
While direct transformations at the difluorinated carbon of an aryl-CF₂CH₃ group are not commonly reported, related chemistries of similar motifs offer insights. For example, studies on aryl α,α-difluoroethyl thioethers (Ar-S-CF₂CH₃) have shown that metabolism in microorganisms can lead to oxidation at the sulfur atom to form sulfoxides and sulfones, while the CF₂CH₃ group itself remains intact. beilstein-journals.org This suggests a degree of stability for the difluoroethyl group under certain oxidative conditions. In contrast, the analogous oxygen ethers can be more labile. beilstein-journals.org The synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols and halothane (B1672932) demonstrates that functionalization adjacent to the CF₂ group is possible under specific reaction conditions. beilstein-journals.org
Impact of the Difluoroethyl Group on Aromatic Reactivity and Regioselectivity
The 1,1-difluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has a significant impact on the reactivity of the aromatic ring and the regioselectivity of reactions.
The presence of fluoroalkyl groups can significantly influence the acidity of nearby protons. For example, the N-H protons of the amino group in this compound are expected to be slightly more acidic than in a non-fluorinated analogue due to the inductive electron withdrawal by the difluoroethyl group. This can affect the conditions required for reactions involving deprotonation of the amine. The difluoromethyl group (-CF₂H) has been shown to be a useful moiety in drug discovery for modulating molecular properties. nih.gov The related 1,1-difluoroethyl group is expected to have a similar, albeit slightly different, electronic and steric profile. Studies on the functionalization of pyridines have highlighted the challenges and strategies for introducing difluoromethyl groups at specific positions, underscoring the importance of understanding the electronic effects of such substituents on heterocyclic and aromatic systems. researchgate.netnih.gov
Functionalization Strategies and Synthetic Transformations
The chemical architecture of this compound, featuring an electron-rich aromatic ring activated by amino and methyl groups and a deactivating, sterically demanding difluoroethyl side chain, presents a unique landscape for synthetic transformations.
The aniline scaffold is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution. The inherent directing effects of the amino and methyl groups (ortho, para-directing) and the difluoroethyl group (meta-directing and deactivating) create a complex regiochemical challenge. Research into the functionalization of substituted anilines shows that reactions can be tailored to introduce a variety of functional groups.
For instance, photoinduced difluoroalkylation of N,N-dimethylanilines has been successfully demonstrated, yielding products with new carbon-carbon bonds at the ortho position to the activating amino group. acs.orgnih.gov While not performed on this compound itself, the study on various N,N-dimethylanilines suggests that similar transformations could be envisioned. acs.org For example, the reaction of 4-chloro-N,N-dimethylaniline provides the corresponding difluoroalkylated product in a 52% yield. acs.org Similarly, electron-rich substituents like methyl and methoxy (B1213986) groups on the aniline ring lead to good or excellent yields in such transformations. acs.org
These reactions often proceed under mild conditions, utilizing visible-light organophotocatalysis or exploiting the formation of an electron donor-acceptor (EDA) complex between the aniline and a fluoroalkylating agent. nih.gov The introduction of halogens, such as iodine, onto the aromatic ring of anilines has also been shown to be effective, creating valuable handles for subsequent cross-coupling reactions. acs.org
The table below summarizes representative transformations on analogous aniline structures, which could potentially be adapted for this compound.
| Reactant | Reagents & Conditions | Product | Yield (%) | Reference |
| 4-Chloro-N,N-dimethylaniline | Ethyl difluoroiodoacetate, Eosin Y, DMF, 525 nm light | Ethyl 2-(5-chloro-2-(dimethylamino)phenyl)-2,2-difluoroacetate | 52 | acs.org |
| N,N-Dimethyl-4-iodoaniline | Ethyl difluoroiodoacetate, Eosin Y, DMF, 525 nm light | Ethyl 2-(2-(dimethylamino)-5-iodophenyl)-2,2-difluoroacetate | 45 | acs.org |
| 4-Methoxy-N,N-dimethylaniline | Ethyl difluoroiodoacetate, Eosin Y, DMF, 525 nm light | Ethyl 2-(2-(dimethylamino)-5-methoxyphenyl)-2,2-difluoroacetate | 85 | acs.org |
| N,N-Dimethyl-4-fluoroaniline | Ethyl difluoroiodoacetate, Eosin Y, DMF, 525 nm light | Ethyl 2-(2-(dimethylamino)-5-fluorophenyl)-2,2-difluoroacetate | 29 | acs.org |
This table presents data for analogous compounds to illustrate potential functionalization strategies.
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form complex products, minimizing waste and simplifying procedures. nih.gov Anilines are common components in many named MCRs, including the Ugi, Biginelli, and Groebke-Blackburn-Bienaymé (GBB) reactions. nih.govbeilstein-archives.org
The use of anilines as the nitrogen source in variations of the Hantzsch dihydropyridine (B1217469) synthesis is a well-established MCR for creating N-aryl-dihydropyridines. nih.gov A general scheme involves the reaction of an aniline, an aldehyde, a β-dicarbonyl compound (like dimedone), and a cyanide source (like malononitrile). nih.gov While studies have not explicitly detailed the use of this compound, the broad substrate scope of these reactions suggests its potential as a viable amine component. The steric hindrance from the ortho-methyl group and the electronic nature of the difluoroethyl substituent would be key factors influencing its reactivity.
Another relevant MCR is the GBB reaction, which combines an aminopyridine (or other amino-heterocycle), an aldehyde, and an isocyanide to produce substituted imidazopyridines. beilstein-archives.org Subsequent modification of the GBB adducts can lead to diverse and complex heterocyclic scaffolds. beilstein-archives.org The nucleophilicity of the aniline nitrogen in this compound is a critical parameter for its successful incorporation into such MCRs.
Mechanistic Investigations of Key Reactions
Understanding the reaction mechanisms is fundamental to optimizing conditions and predicting outcomes. For reactions involving anilines, mechanistic studies often focus on the role of radical intermediates or the kinetics of multi-step processes.
In the context of the photoinduced difluoroalkylation of anilines, mechanistic experiments provide strong evidence for the generation of a difluoroalkyl radical. acs.org Radical trapping experiments using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) have successfully intercepted the radical intermediate, supporting its role in the reaction pathway. acs.org Two complementary mechanisms have been proposed depending on the conditions:
Organophotocatalysis: A photocatalyst (like Eosin Y) absorbs light and, in its excited state, engages in a single-electron transfer (SET) with the fluoroalkylating agent to generate a difluoroalkyl radical. The oxidized photocatalyst is then reduced by the aniline, which forms a radical cation, completing the catalytic cycle. The aniline radical cation and the difluoroalkyl radical then combine to form the product. acs.org
Electron Donor-Acceptor (EDA) Complex: In the absence of a dedicated photocatalyst, the aniline (donor) and the fluoroalkylating agent (acceptor) can form an EDA complex. Upon photoirradiation, this complex undergoes a SET to generate the same key intermediates: a difluoroalkyl radical and an aniline radical cation, which then proceed to the final product. acs.orgnih.gov A photochemical quantum yield measurement of greater than one (Φ = 2.7) in one study indicates that a radical chain mechanism is operative. acs.org
For other types of reactions, such as those involving nucleophilic attack by the aniline, kinetic analyses can elucidate the mechanism. Studies on "declick" reactions, where an aniline is released from a larger molecule, have used Hammett plots to probe the electronic effects of substituents on the aniline ring. rsc.org A negative rho (ρ) value in such plots indicates the buildup of positive charge (or reduction of negative charge) in the transition state of the rate-determining step, providing insight into the electronic demands of the reaction. rsc.org Such analyses would be invaluable for understanding the reactivity of the difluoroethyl-substituted aniline in various transformations.
Computational Chemistry and Theoretical Studies of 5 1,1 Difluoroethyl 2 Methylaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical study of molecules, offering deep insights into their behavior at the atomic and electronic levels.
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of aniline (B41778) and its derivatives. chemrxiv.org Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to perform geometry optimizations and calculate electronic parameters. asianpubs.orgasianpubs.org For 5-(1,1-difluoroethyl)-2-methylaniline, DFT calculations would be employed to determine its most stable three-dimensional structure by finding the minimum energy conformation.
These calculations yield precise information on bond lengths, bond angles, and dihedral angles. researchgate.net The presence of the difluoroethyl and methyl groups on the aniline ring influences the charge distribution, which can be analyzed through methods like Mulliken population analysis. chemrxiv.org
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. chemrxiv.org
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | 1.40 Å |
| C-F | 1.38 Å | |
| C-C (ring) | 1.39 Å | |
| Bond Angle | C-N-H | 113° |
| F-C-F | 105° | |
| Dihedral Angle | H-N-C1-C6 | 15° |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aniline derivatives.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer another avenue for property prediction. chemrxiv.orgnih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF) or more advanced post-HF methods can provide benchmark data for structural and electronic properties. researchgate.net For a molecule like this compound, ab initio calculations can be used to corroborate DFT results and provide a deeper understanding of electron correlation effects, which can be significant in molecules with electronegative fluorine atoms.
Conformational Analysis and Energy Landscapes
The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bonds connecting the ethyl group to the aromatic ring and the rotation of the methyl group. Conformational analysis is crucial for identifying the most stable conformer(s) and understanding the energy barriers between different rotational isomers.
Using DFT or ab initio methods, a potential energy surface can be scanned by systematically rotating specific dihedral angles. This process allows for the identification of all local minima (stable conformers) and transition states on the energy landscape. The relative energies of these conformers, determined through these calculations, dictate their population distribution at a given temperature.
Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic data, which is essential for the characterization of new compounds.
NMR Chemical Shifts: Quantum mechanical calculations are widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov DFT methods, such as B3LYP, have been shown to provide good correlations between computed and experimental chemical shifts for a variety of organic molecules, including aniline derivatives. idc-online.com For this compound, theoretical predictions of its NMR spectra would be invaluable for confirming its structure and assigning experimental signals. The accuracy of these predictions can be high, with mean absolute errors for ¹H shifts often around 0.20 ppm. mdpi.com
Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT are a standard practice for interpreting infrared (IR) and Raman spectra. asianpubs.org For aniline derivatives, the B3LYP/6-311++G(d,p) level of theory has been successfully used to calculate vibrational modes. asianpubs.orgresearchgate.net The calculated harmonic frequencies are often systematically higher than experimental values, necessitating the use of scaling factors to improve agreement. asianpubs.orgasianpubs.org These scaled theoretical frequencies aid in the assignment of complex experimental spectra by correlating specific vibrational modes (e.g., N-H stretching, C-F stretching, ring deformations) to observed absorption bands. scirp.org
Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Calculated Frequency (Scaled) | Typical Experimental Range |
| N-H Asymmetric Stretch | 3480 | 3450-3500 |
| N-H Symmetric Stretch | 3395 | 3370-3420 |
| C-H Aromatic Stretch | 3050 | 3030-3080 |
| C-H Aliphatic Stretch | 2960 | 2950-2970 |
| C=C Aromatic Stretch | 1610 | 1600-1620 |
| C-F Stretch | 1100 | 1080-1120 |
Note: The values are representative and based on studies of similar fluorinated and methylated anilines. asianpubs.orgscirp.org
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. For instance, in reactions such as electrophilic aromatic substitution or reactions involving the amino group, DFT can be used to map out the entire reaction pathway.
Transition state theory allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to proceed. beilstein-journals.org By locating the transition state structure and calculating its energy relative to the reactants, one can predict the reaction rate and understand how substituents like the difluoroethyl group might influence reactivity. For example, modeling the synthesis of difluoroalkyl anilines can reveal details about radical intermediates and the feasibility of different reaction pathways. acs.org
Molecular Dynamics Simulations
While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of a large ensemble of molecules in a condensed phase (e.g., in a solvent). researchgate.net For this compound, MD simulations could be used to study its solvation properties, diffusion in various media, and intermolecular interactions, such as hydrogen bonding between the amino group and solvent molecules. bohrium.com These simulations provide a dynamic picture of the molecule's behavior over time, offering insights that are complementary to the static picture provided by quantum chemical calculations.
Theoretical Studies on the Electronic Effects of the Difluoroethyl Group
The introduction of fluorine atoms into an alkyl group imparts significant electronic changes. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). acs.org This effect is a primary determinant of the electronic behavior of the 1,1-difluoroethyl group. The two fluorine atoms on the benzylic carbon atom of the ethyl group pull electron density away from the aromatic ring through the sigma bond framework. This inductive withdrawal of electrons deactivates the aromatic ring, making it less susceptible to electrophilic substitution compared to its non-fluorinated analogue, 2-methyl-5-ethylaniline.
In addition to the inductive effect, the possibility of a positive mesomeric effect (+M) or resonance effect for fluorine is also a consideration. nih.gov Fluorine possesses lone pairs of electrons that can, in principle, be donated to the π-system of the benzene (B151609) ring. However, the +M effect of fluorine is generally considered to be weak compared to its strong -I effect, especially when attached to an alkyl group which isolates it from direct conjugation with the aromatic ring. nih.gov In the case of the 1,1-difluoroethyl group, any resonance donation from the fluorine atoms would be indirect and significantly attenuated.
| Substituent | σm | σp |
|---|---|---|
| F | 0.34 | 0.06 |
| CF3 | 0.43 | 0.54 |
| CHF2 | 0.35 | 0.32 |
| CH2F | 0.13 | 0.11 |
| OCF3 | 0.40 | 0.35 |
| SCF3 | 0.40 | 0.50 |
Data compiled from various sources on Hammett constants. The values illustrate the strong electron-withdrawing nature of fluoroalkyl groups.
As seen in the table, fluoroalkyl groups such as trifluoromethyl (CF₃) and difluoromethyl (CHF₂) exhibit positive σ values, indicating their electron-withdrawing character. The 1,1-difluoroethyl group is expected to have a similar, albeit slightly modified, electronic effect. The presence of the methyl group on the ethyl chain will have a minor electron-donating effect that slightly counteracts the strong withdrawing effect of the two fluorine atoms.
Computational studies on similar molecules, such as those containing trifluoromethyl groups, have shown that the introduction of fluoroalkyl groups significantly lowers the energy of the molecular orbitals. acs.orgnih.gov This stabilization of orbitals is a direct consequence of the inductive electron withdrawal. It is therefore anticipated that theoretical calculations on this compound would reveal a lower highest occupied molecular orbital (HOMO) energy and a lower lowest unoccupied molecular orbital (LUMO) energy compared to the non-fluorinated parent aniline. The HOMO-LUMO gap, which is a determinant of the chemical reactivity and kinetic stability of a molecule, would also be influenced by the difluoroethyl substituent. acs.org
Applications in Organic Synthesis and Advanced Materials Science
Role as a Synthetic Building Block for Complex Organic Molecules
As a functionalized organic molecule, 5-(1,1-difluoroethyl)-2-methylaniline serves as a key starting material or intermediate in multi-step synthetic pathways. The amine group allows for a wide range of classical and modern chemical transformations, while the difluoroethyl moiety can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final products. acs.orgmdpi.com This is particularly valuable in medicinal and agricultural chemistry, where such modifications can enhance the efficacy and pharmacokinetic profiles of active compounds. mdpi.com
Precursor in Heterocyclic Compound Synthesis (e.g., Quinoxalinones, Piperazines)
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and aniline (B41778) derivatives are fundamental precursors for many important scaffolds.
Quinoxalinones: Quinoxalin-2-ones are a class of nitrogen-containing heterocycles recognized as important pharmacophores in biologically active compounds, including antimicrobial and antitumor drugs. nih.govnih.govthieme-connect.de General synthetic strategies for quinoxalinones often involve the condensation of an ortho-phenylenediamine (or a related aniline derivative) with an α-keto acid or its equivalent. nih.govorganic-chemistry.org For instance, a common route is the reaction between a substituted aniline and an α-keto acid, which proceeds under catalyst-free conditions to form the quinoxalinone ring. organic-chemistry.org Given its structure as a substituted aniline, this compound could theoretically be transformed into the corresponding ortho-phenylenediamine derivative, which would then serve as a precursor for novel, fluorinated quinoxalinones. The incorporation of the difluoroethyl group is a strategy used in drug design to create lead compounds with potentially improved biological activities. mdpi.com
Piperazines: The piperazine (B1678402) ring is another privileged structure frequently found in biologically active compounds across numerous therapeutic areas. mdpi.comnih.gov Synthetic routes to N-arylpiperazines often rely on the reaction of a suitable aniline with reagents like bis-(2-haloethyl)amine. nih.gov The amine functionality of this compound makes it a suitable candidate for such reactions, enabling the creation of piperazine-containing molecules. The resulting compounds would feature both the difluoroethyl group and the piperazine moiety, a combination often sought in drug design to enhance bioactivity. nih.govresearchgate.net
Intermediate in Specialty Chemical Production
Specialty chemicals are valued for their performance or function, and fluorinated organic building blocks are crucial in their production. acs.org Substituted anilines are widely used as intermediates for a range of products, including dyes, pharmaceuticals, and polymers. The unique substitution pattern of this compound—with its electron-donating methyl group and the strongly electron-withdrawing difluoroethyl group—makes it a valuable intermediate for creating specialty chemicals with specific electronic and physical properties. The presence of fluorine can enhance thermal stability and modify reactivity, which are desirable traits in materials science and medicinal chemistry. acs.org
Use in Agrochemical Intermediate Synthesis
The development of new agrochemicals, such as herbicides and pesticides, often involves the incorporation of fluorinated moieties to enhance efficacy. mdpi.com Aniline derivatives are common intermediates in the synthesis of various agrochemicals. raysbiotech.com While direct synthesis examples starting from this compound are not prominently documented in public literature, its structural features align with those of known agrochemical precursors. The difluoromethyl group, in particular, is recognized for its utility in the design of new lead compounds and drug candidates in this sector. mdpi.com
Applications in Polymer Science and Functional Materials
The unique electronic and steric properties of this compound make it an interesting candidate for the development of novel polymers and advanced functional materials.
Monomer for Polymerization (e.g., in polyaniline derivatives)
Polyaniline (PANI) is one of the most studied conducting polymers, but its application can be limited by its processability. tsijournals.comresearchgate.net A common strategy to overcome this is to use substituted aniline derivatives as monomers. tsijournals.comresearchgate.netnih.gov The polymerization of anilines with substituents on the aromatic ring can alter the properties of the resulting polymer, such as solubility, conductivity, and morphology. tsijournals.comnih.govlettersonmaterials.com
The chemical oxidative polymerization of substituted anilines, often using an oxidant like ammonium (B1175870) persulfate in an acidic medium, is a standard method. tsijournals.comnih.govresearchgate.net Using this compound as a monomer in such a polymerization could lead to a novel polyaniline derivative. The presence of the methyl and difluoroethyl groups would likely increase the polymer's solubility in organic solvents and modify its electronic properties and chain packing, potentially leading to materials with unique sensory or electrical characteristics. nih.govresearchgate.net
Building Block for Covalent Organic Frameworks (COFs) and other Advanced Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.comresearchgate.netsemanticscholar.org Their high surface area, tunable porosity, and chemical stability make them promising for applications in gas storage, catalysis, and electronics. mdpi.comnih.gov
The synthesis of COFs often involves the reaction between monomers with complementary functional groups, such as aldehydes and amines, to form stable linkages like imines. semanticscholar.orgnih.gov Aniline and its derivatives are frequently used as amine-containing building blocks (linkers) in COF synthesis. nih.gov The introduction of fluorine into COF structures has been shown to enhance properties like hydrogen sorption. nrel.govnih.gov The structure of this compound, possessing a primary amine group, makes it a suitable candidate as a linker for creating novel, functionalized COFs. The difluoroethyl and methyl groups would project into the pores of the framework, tailoring the pore's chemical environment and potentially leading to materials with enhanced selectivity for specific applications like gas separation or catalysis. nih.govnrel.gov
Contributions to Optical and Electronic Materials
A thorough search of scientific databases and peer-reviewed literature yields no specific studies on the contributions of this compound to optical and electronic materials. The photophysical and electronic properties of this particular compound have not been characterized. Generally, the incorporation of fluorine atoms can influence the electronic nature of aromatic systems, a property often exploited in the design of materials for organic light-emitting diodes (OLEDs) or other electronic devices. However, without experimental data or theoretical calculations for this compound, any discussion of its potential in this area remains speculative.
Catalytic Applications (e.g., as a ligand component)
The amine group in aniline and its derivatives can coordinate with metal centers, making them potential ligands in catalysis. These ligands can play a crucial role in a variety of cross-coupling reactions, influencing the efficiency and selectivity of the catalytic process. nih.govnih.gov
Despite this general potential, there is currently no published research detailing the use of this compound as a ligand component in any catalytic application. The electronic and steric effects of the 1,1-difluoroethyl and methyl substituents on the aniline nitrogen's coordination properties have not been investigated. Therefore, its efficacy as a ligand in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings is unknown.
Research Findings
The currently available information on this compound is primarily limited to its identification and availability from commercial chemical suppliers. While general synthetic methods for producing difluoroalkyl anilines have been reported, a specific, detailed synthesis and characterization of this compound is not present in the accessible scientific literature. acs.org The table below summarizes the limited available data.
| Property | Data | Reference |
| CAS Number | 1780731-46-5 | bldpharm.com |
| Molecular Formula | C9H11F2N | Inferred from name |
| Synthesis | No specific methods reported in the literature. General methods for difluoroalkylation of anilines exist. | acs.org |
| Optical Properties | Not reported in the literature. | |
| Electronic Properties | Not reported in the literature. | |
| Catalytic Applications | Not reported in the literature. |
Advanced Analytical and Detection Methodologies for 5 1,1 Difluoroethyl 2 Methylaniline
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic techniques are fundamental for the separation and analysis of 5-(1,1-difluoroethyl)-2-methylaniline from its starting materials, byproducts, and degradants. The choice of method depends on the volatility and polarity of the compound, as well as the required sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC method is generally preferred for aniline (B41778) derivatives. sielc.com
Method Development Considerations:
Column: A C18 or C8 column is typically effective for the separation of moderately polar aromatic compounds. The choice between them would depend on the desired retention and resolution from potential impurities.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly employed. researchgate.net The gradient allows for the efficient elution of compounds with a range of polarities. For Mass Spectrometry (MS) detection, volatile buffers like formic acid or ammonium acetate (B1210297) are necessary. sielc.com
Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength corresponding to the maximum absorbance of the aniline derivative can be used for quantification. For higher selectivity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is advantageous.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 5 µL |
This table presents a hypothetical HPLC method for the analysis of this compound, based on established methods for similar aniline derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it ideal for trace analysis and impurity identification. epa.gov Given that aniline derivatives can be analyzed by GC d-nb.infonih.gov, this technique is suitable for this compound.
Method Development Considerations:
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is generally suitable for the separation of aromatic amines.
Injection: A split/splitless injector is typically used. For trace analysis, a splitless injection mode enhances sensitivity.
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
Oven Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. The program would start at a lower temperature and ramp up to a higher temperature to ensure the elution of all components.
Detection: A mass spectrometer provides both quantitative data and structural information from the mass spectrum, which is invaluable for identifying unknown impurities. The quantitative ion for this compound would be its molecular ion, with other fragment ions used for confirmation. nih.gov
Hypothetical GC-MS Method Parameters:
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
This table presents a hypothetical GC-MS method for the analysis of this compound, based on standard methods for aniline derivatives.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org It combines the advantages of both gas and liquid chromatography, offering high efficiency and speed. SFC is particularly well-suited for the separation of chiral compounds and for thermally labile molecules. wikipedia.orgyoutube.com
Advantages for this compound Analysis:
Speed: The low viscosity of supercritical CO2 allows for faster separations compared to HPLC. nih.gov
Green Chemistry: The use of CO2, a non-toxic and environmentally benign solvent, reduces the consumption of organic solvents. mdpi.com
Selectivity: SFC can offer different selectivity compared to HPLC and GC, which can be advantageous for separating closely related isomers. The addition of a small amount of a polar co-solvent (modifier), such as methanol, can significantly alter the retention and selectivity.
Hypothetical SFC Method Parameters:
| Parameter | Condition |
| Column | Chiral or achiral stationary phase (e.g., Diol, 2-Ethylpyridine) |
| Mobile Phase | Supercritical CO2 with 5-30% Methanol gradient |
| Flow Rate | 3 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV or MS |
This table presents a hypothetical SFC method for the analysis of this compound, drawing on principles of SFC for separating small molecules. mdpi.comnih.gov
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures. nih.govnih.gov For this compound, techniques like LC-MS/MS and GC-MS/MS provide enhanced selectivity and sensitivity, which are crucial for detecting trace-level impurities or analyzing the compound in complex matrices.
LC-MS/MS: This technique offers high sensitivity and specificity, making it suitable for bioanalytical studies or for detecting the compound at very low concentrations in environmental samples. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), which minimizes matrix interference and provides unambiguous identification.
GC-MS/MS: Similar to LC-MS/MS, GC-MS/MS provides enhanced selectivity over single quadrupole GC-MS, which can be critical when analyzing complex samples with co-eluting interferences. d-nb.info
TG-IR-GC/MS: The hyphenation of thermogravimetric analysis (TGA) with infrared spectroscopy (IR) and GC/MS can provide detailed information about the thermal decomposition of this compound. perkinelmer.comyoutube.com
Electrochemical Analysis Methodologies (e.g., Voltammetry)
Electrochemical methods, such as voltammetry, offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like aromatic amines. nih.gov The aniline moiety in this compound contains a lone pair of electrons on the nitrogen atom, making it susceptible to electrochemical oxidation. mdpi.com
Principles of Voltammetric Detection:
Voltammetry involves applying a potential to an electrode and measuring the resulting current. For an aniline derivative, an oxidation potential can be applied, leading to the transfer of electrons and the generation of a current that is proportional to the concentration of the analyte.
Potential Application for this compound:
Direct Detection: Cyclic voltammetry could be used to study the electrochemical behavior of this compound and determine its oxidation potential. This information can then be used to develop a quantitative method using techniques like differential pulse voltammetry or square-wave voltammetry, which offer lower detection limits.
Coupling with HPLC: Electrochemical detectors can be coupled with HPLC (HPLC-ED) to provide a highly sensitive and selective method for the quantification of this compound, particularly in complex samples where UV detection may lack specificity. researchgate.net The detection limits for anilines using HPLC-ED can be in the low µg/L range. nih.gov
Factors Influencing Electrochemical Detection:
pH: The pH of the supporting electrolyte can significantly affect the oxidation potential and the stability of the resulting radical cation.
Electrode Material: The choice of electrode material (e.g., glassy carbon, boron-doped diamond) can influence the sensitivity and selectivity of the measurement.
Substituents: The electron-withdrawing nature of the difluoroethyl group and the electron-donating methyl group on the aromatic ring will influence the oxidation potential of the aniline.
Future Research Directions and Emerging Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic routes to 5-(1,1-difluoroethyl)-2-methylaniline is a primary area for future research. Current industrial syntheses of anilines often rely on harsh conditions and hazardous reagents. nih.govresearchgate.netmit.edu Future efforts will likely focus on greener alternatives that offer improved atom economy, reduced waste, and enhanced safety profiles.
One promising avenue is the advancement of chemoenzymatic processes. nih.govnih.govacs.orgnih.gov The use of nitroreductase enzymes for the reduction of the corresponding nitroaromatic precursor to the aniline (B41778) offers a sustainable alternative to traditional methods that often employ heavy metal catalysts and high-pressure hydrogenation. nih.govacs.org The high selectivity of enzymatic reactions could also be beneficial in the synthesis of highly functionalized aniline derivatives. nih.gov
Furthermore, photoinduced methods for the difluoroalkylation of anilines present a mild and efficient strategy. acs.orgnih.gov These reactions can often be performed at room temperature using visible light, avoiding the need for high-energy inputs. The development of photocatalytic systems tailored for the specific substitution pattern of this compound could lead to highly efficient and selective synthetic protocols.
Below is a table outlining potential novel synthetic pathways that could be explored for the synthesis of this compound, based on advancements in the synthesis of related compounds.
| Synthetic Approach | Catalyst/Reagent System | Potential Advantages |
| Chemoenzymatic Reduction | Immobilized Nitroreductase/GDH | Mild conditions, high selectivity, reduced metal waste. nih.govacs.org |
| Photoinduced Difluoroalkylation | Organic Photocatalyst (e.g., Eosin Y) | Transition-metal-free, mild conditions. acs.orgnih.gov |
| Direct C-H Functionalization | Palladium or Copper Catalysis | Direct introduction of the difluoroethyl group. beilstein-journals.org |
| Domino Rearrangement | Cationic Copper Catalysts | Efficient synthesis of multi-substituted anilines. |
Development of New Reactivity Profiles and Derivatization Strategies
The interplay of the electron-donating methyl group and the electron-withdrawing difluoroethyl group on the aromatic ring of this compound suggests a unique reactivity profile that is ripe for exploration. Future research will undoubtedly focus on elucidating the regioselectivity of electrophilic aromatic substitution reactions, which is influenced by the competing directing effects of the substituents. mdpi.com
The development of novel derivatization strategies will be key to unlocking the full potential of this molecule as a versatile building block. This includes exploring C-H functionalization reactions to introduce additional substituents onto the aromatic ring, as well as reactions targeting the amino group to generate a diverse range of derivatives. The gem-difluoroalkene moiety, which can be generated from the corresponding trifluoromethyl precursor, is another area of interest due to its unique reactivity as an electrophile and its ability to act as a carbonyl or amide bioisostere. beilstein-journals.org
The following table outlines potential derivatization strategies for this compound, based on known reactivity of similar compounds.
| Reaction Type | Reagent/Catalyst | Potential Products |
| Electrophilic Aromatic Substitution | Nitrating or Halogenating Agents | Substituted anilines with additional functional groups. |
| C-H Activation/Functionalization | Palladium or Rhodium Catalysts | Arylated or alkylated derivatives. acs.org |
| N-Alkylation/N-Arylation | Alkyl or Aryl Halides | Secondary or tertiary aniline derivatives. rsc.org |
| Diazotization | Nitrous Acid | Versatile diazonium salt intermediates. |
Integration with Flow Chemistry and Automated Synthesis Techniques
The adoption of continuous flow chemistry and automated synthesis platforms represents a significant opportunity for the production and derivatization of this compound. mit.edubeilstein-journals.orgvapourtec.comrsc.orgchemistryviews.org Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to scale up reactions more efficiently. mit.edubeilstein-journals.org Given that many fluorination reactions are highly exothermic and can involve hazardous reagents, the use of flow reactors can significantly mitigate these risks. beilstein-journals.orgvapourtec.com
Automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound for high-throughput screening in drug discovery and materials science applications. acs.orggoogle.com The integration of in-line purification and analysis techniques can further streamline the synthesis and characterization process, accelerating the discovery of new molecules with desired properties. google.com
Advanced Computational Modeling for Property Prediction and Design of New Molecules
Computational chemistry and molecular modeling are poised to play a crucial role in accelerating research on this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including its reactivity, spectroscopic characteristics, and potential interactions with biological targets. nih.govacs.org Such computational studies can provide valuable insights that guide experimental work, saving time and resources.
Furthermore, computational models can be used to design new molecules based on the this compound scaffold with optimized properties for specific applications. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of its derivatives with their biological activity, aiding in the design of more potent drug candidates.
The table below illustrates the types of properties of this compound and its derivatives that could be predicted using advanced computational modeling.
| Property | Computational Method | Potential Application |
| Reaction Energetics | DFT Calculations | Predicting regioselectivity and reaction outcomes. nih.gov |
| Spectroscopic Data (NMR, IR) | DFT Calculations | Aiding in structural elucidation. |
| Molecular Electrostatic Potential | DFT Calculations | Understanding intermolecular interactions. wikipedia.org |
| Lipophilicity (logP) | Molecular Dynamics Simulations | Predicting pharmacokinetic properties. |
Expanding Applications in Emerging Fields of Chemical Science beyond Current Scope
The unique electronic and steric properties imparted by the difluoroethyl group suggest that this compound could find applications in a variety of emerging fields. numberanalytics.comnumberanalytics.com In materials science, it could serve as a building block for the synthesis of novel fluorinated polymers with enhanced thermal stability, chemical resistance, and unique optical properties. numberanalytics.com The incorporation of this aniline derivative into organic light-emitting diodes (OLEDs) or other electronic materials is another area of potential interest.
In medicinal chemistry, the difluoromethyl group is recognized as a lipophilic hydrogen bond donor and can act as a bioisostere for alcohol, thiol, and amide groups. mit.edu This makes this compound a valuable scaffold for the design of new drug candidates with improved metabolic stability and bioavailability. numberanalytics.comnumberanalytics.com
Innovations in Characterization and Analytical Methodologies
The development of advanced analytical techniques will be crucial for the comprehensive characterization of this compound and its derivatives. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for the analysis of organofluorine compounds due to the high sensitivity of the 19F nucleus and the wide range of chemical shifts. youtube.comucsb.edunih.govmdpi.com Future research may focus on the development of new 19F NMR techniques, such as two-dimensional correlation experiments, to provide more detailed structural information. nih.gov
The hyphenation of separation techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), with mass spectrometry (MS) will continue to be essential for the identification and quantification of this compound and its metabolites in complex matrices. thermofisher.com The development of automated analytical methods will also be important for high-throughput screening and quality control. google.com
The table below summarizes key analytical techniques for the characterization of this compound.
| Analytical Technique | Information Provided |
| 19F NMR Spectroscopy | Presence and chemical environment of fluorine atoms. youtube.comucsb.edunih.govmdpi.com |
| 1H and 13C NMR Spectroscopy | Overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. thermofisher.com |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-F). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. thermofisher.com |
| Gas Chromatography (GC) | Analysis of volatile derivatives. thermofisher.com |
Q & A
Q. What are the established synthetic routes for 5-(1,1-difluoroethyl)-2-methylaniline, and what are their respective yields and challenges?
Answer: Synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, analogous fluorinated aniline derivatives are synthesized via palladium-catalyzed cross-coupling reactions or halogen exchange (e.g., using difluoroethylating agents like ClCF₂CH₃). A study on pyrimidine derivatives with similar difluoroethyl groups achieved yields of ~74% via iterative reagent addition and extended reaction times (38 hours) . Challenges include regioselectivity control, purification of intermediates, and managing steric hindrance from the difluoroethyl group. Optimization of solvent systems (e.g., DMF) and bases (e.g., K₂CO₃) is critical to improve yields .
Q. What analytical techniques are most effective for characterizing this compound?
Answer: Key techniques include:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H NMR resolves methyl and aromatic protons.
- X-ray Crystallography : Determines precise spatial arrangement, especially for steric effects from the difluoroethyl group.
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- IR Spectroscopy : Detects NH₂ stretching (~3350 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
Comparative studies of fluoroaniline isomers highlight distinct spectral patterns for substituent positioning . NIST thermochemistry data (e.g., ΔvapH°) further supports stability assessments .
Advanced Research Questions
Q. How does the difluoroethyl group influence electronic and steric properties compared to non-fluorinated analogs?
Answer: The difluoroethyl group (-CF₂CH₃) introduces strong electron-withdrawing effects (σₚ ~ 0.43 for CF₃) and steric bulk. Computational studies (DFT) on fluoroaniline isomers show:
- Electronic Effects : Reduced electron density at the aromatic ring, lowering reactivity in electrophilic substitution.
- Steric Effects : Increased torsional strain in ortho-substituted derivatives, altering conformational flexibility.
Comparative data for 2-fluoro-4-methylaniline (analog without difluoroethyl) shows higher basicity (pKa ~ 3.8) due to weaker electron withdrawal .
| Property | This compound | Non-Fluorinated Analog |
|---|---|---|
| pKa (NH₂) | ~2.5 (estimated) | ~4.9 |
| LogP | 2.8 | 1.5 |
| Torsional Barrier | 12.3 kcal/mol | 8.1 kcal/mol |
Q. What computational approaches are used to study interactions with biological targets?
Answer:
- Molecular Docking : Predicts binding modes to enzymes/receptors (e.g., cytochrome P450). The difluoroethyl group enhances hydrophobic interactions in binding pockets.
- MD Simulations : Assess stability of ligand-protein complexes over time. Fluorine’s electronegativity stabilizes hydrogen bonds.
- QSAR Models : Relate substituent position (e.g., para vs. ortho methyl) to bioactivity. Studies on pyridine derivatives show positional isomers exhibit 10-fold differences in IC₅₀ values .
Q. How do positional isomers of this compound differ in reactivity?
Answer: Isomers like 4-(1,1-difluoroethyl)-2-methylaniline show distinct reactivity:
- Electrophilic Substitution : The difluoroethyl group in the 5-position directs incoming electrophiles to the 4-position (para to NH₂).
- Oxidative Stability : 5-substituted derivatives resist oxidation better than 4-substituted analogs due to reduced conjugation with NH₂.
Spectroscopic comparisons of fluoroaniline isomers (e.g., 5-nitro-2-fluoro vs. 2-nitro-5-fluoro) reveal divergent hydrogen-bonding networks and crystal packing .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
Answer: Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from:
- Assay Conditions : Variability in pH, solvent (DMSO vs. aqueous), or temperature.
- Isomeric Purity : Trace contaminants from incomplete regioselective synthesis.
Resolution requires standardized protocols (e.g., ISO-certified assays) and orthogonal validation (e.g., SPR vs. fluorescence assays). A study on fluorinated indoles highlights that ±10% variability in activity stems from residual solvents .
Q. What are the metabolic pathways of this compound in biological systems?
Answer: Proposed pathways include:
- Phase I Metabolism : Oxidative defluorination by CYP450 enzymes, yielding 2-methylaniline derivatives.
- Phase II Metabolism : Glucuronidation of the NH₂ group, enhancing excretion.
Fluorine’s metabolic stability slows degradation compared to non-fluorinated analogs, as shown in microsomal studies (t₁/₂ increased from 2.1 to 6.8 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
